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Compound of Interest

Compound Name: Isoliquiritigenin

Cat. No.: B1672252

Abstract: Isoliquiritigenin (ISL), a chalcone flavonoid derived from the licorice root
(Glycyrrhiza species), has garnered significant attention for its diverse pharmacological
activities, including anti-inflammatory, antioxidant, and anti-cancer properties. As its potential
for therapeutic application expands, a thorough understanding of its toxicological profile is
imperative for researchers, scientists, and drug development professionals. This technical
guide provides an in-depth review of the basic toxicology of isoliquiritigenin, covering acute,
sub-chronic, genotoxic, and cytotoxic effects. It summarizes key quantitative data, details
experimental protocols, and visualizes relevant pathways and workflows to offer a
comprehensive safety assessment.

Acute and Sub-Chronic Systemic Toxicity

Studies in rodent models indicate that isoliquiritigenin possesses a low order of acute and
sub-chronic toxicity when administered orally.

Acute Toxicity

In acute toxicity studies, single high-dose administrations of ISL did not result in mortality or
significant signs of toxicity. An investigation involving isoliquiritigenin-loaded zein
phosphatidylcholine nanopatrticles (ISL@ZLH NPs) found that a single oral dose of 160 mg/kg
in Kunming (KM) mice and 110 mg/kg in Sprague-Dawley (SD) rats produced no deaths or
abnormal behavioral patterns. Animals were monitored for changes in skin, fur, eyes, mucous
membranes, and respiratory, circulatory, and nervous systems without any abnormalities being
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detected. Similarly, a study on a nonpolar extract of licorice root, which contains ISL, reported
no toxicity or mortality in mice at a single oral dose of 2,000 mg/kg.

Sub-Chronic Toxicity

Sub-chronic toxicity studies, involving repeated dosing over extended periods, further support a
favorable safety profile. In a 90-day study, ISL@ZLH NPs administered daily to SD rats at
doses of 27.5, 55, and 110 mg/kg did not elicit toxic reactions. Key parameters, including
biochemical, hematological, and histopathological markers, remained unchanged compared to
control groups. Another study noted that free ISL did not cause significant toxic effects in a
subchronic evaluation. A 120-day study using a nonpolar licorice extract in mice at doses up to
1,000 mg/kg also found no significant alterations in blood pressure, hematology, or
biochemistry.

Data Summary: In Vivo Toxicity

Table 1: Acute Toxicity of Isoliquiritigenin

Route of .
. . o Observati Key Referenc
Species Strain Administr Dose . o
. on Period Findings e
ation
No
160 .
] mortality
Kunming  Oral mgl/kg .
Mouse ) 7 days or signs
(KM) Gavage (single .
of toxicity
dose)
observed.
No
Sprague- Oral 110 mg/kg mortality or
ra
Rat Dawley (single 7 days signs of
Gavage o
(SD) dose) toxicity
observed.

| Mouse | ICR | Oral | 2,000 mg/kg (single dose) | Not Specified | No mortality or toxic effects
from licorice root extract. | |

Table 2: Sub-Chronic Toxicity of Isoliquiritigenin
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Dose
Route of
. . . Levels . Key Referenc
Species Strain Administr Duration o
(mglkg/da Findings e

1))

ation

No toxic
reactions
; no
significan
t changes
in
Sprague- . .
Oral 27.5, 55, biochemi
Rat Dawley 90 days
Gavage 110 cal,
(SD)
hematolo
gical, or
histopath
ological
paramete
rs.

| Mouse | ICR | Oral (in chow) | 50, 100, 500, 1,000 | 120 days | No adverse effects on body
weight, blood pressure, hematology, or biochemistry from licorice root extract. | |

Experimental Protocols

¢ Acute Oral Toxicity Study (as per OECD 423 guidelines):

o Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Kunming mice),
typically females, are used. Animals are acclimated for at least five days before dosing.

o Administration: A single dose of the test substance is administered via oral gavage. A
vehicle control group receives the vehicle alone.

o Dose Selection: A high dose (e.g., 110 mg/kg for rats, 160 mg/kg for mice) is selected
based on preliminary range-finding studies.
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o Observation: Animals are closely monitored for mortality, clinical signs of toxicity (changes
in behavior, appearance, etc.), and body weight changes for up to 14 days.

o Endpoint: The primary endpoint is mortality. A gross necropsy of all animals is performed
at the end of the study.

e Sub-Chronic Oral Toxicity Study (as per OECD 408 guidelines):

[¢]

Animal Model: Rodents (e.g., Sprague-Dawley rats) of both sexes are used.

o Group Allocation: Animals are randomly assigned to a control group and at least three
dose groups (low, mid, high).

o Administration: The test substance is administered daily via oral gavage or mixed in the
diet for 90 days.

o Monitoring: Parameters monitored include clinical observations, body weight, food/water
consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis.

o Pathology: At the end of the study, a full necropsy is performed. Organ weights are
recorded, and a comprehensive set of tissues is collected for histopathological
examination.
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Diagram 1: General Workflow for a Sub-Chronic In Vivo Toxicity Study.

Click to download full resolution via product page

Caption: General workflow for a sub-chronic in vivo toxicity study.
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Genotoxicity

A standard battery of genotoxicity tests is used to assess a compound's potential to cause
direct or indirect genetic damage. Studies on isoliquiritigenin and related licorice extracts
have consistently shown a lack of genotoxic activity.

A comprehensive evaluation of a new licorice variety extract (Wongam) containing ISL was
conducted using a standard 3-test battery. The extract was negative in the Ames test at
concentrations up to 5000 u g/plate , negative in an in vitro chromosome aberration test up to
1400 pg/mL, and negative in an in vivo mouse micronucleus test at doses up to 5000
mg/kg/day. Furthermore, a study investigating ISL in combination with the chemotherapy agent
cyclophosphamide found that ISL administered alone at doses of 5, 10, and 20 mg/kg had no
genotoxic effect in mice, as measured by micronucleus and comet assays.

Data Summary: Genotoxicity Assays

Table 3: Genotoxicity Profile of Isoliquiritigenin and Related Extracts

Concentrati Metabolic

Test
Assay Type on/Dose Activation Result Reference
System
Range (S9)
Bacterial S.
Reverse typhimuriu Up to 5000 With and .
. . . Negative
Mutation m & E. coli p glplate Without
(Ames) strains
i Chinese
In Vitro _
Hamster Up to 1400 With and )
Chromosome ) Negative
] Ovary (CHO) pg/mL Without
Aberration
cells
In Vivo Mouse bone 5, 10, 20 ]
) N/A Negative
Micronucleus  marrow mg/kg (oral)
In Vivo Mouse bone Up to 5000 ]
_ N/A Negative
Micronucleus  marrow mg/kg/day
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| Comet Assay (Single Cell Gel Electrophoresis) | Mouse peripheral white blood cells | 5, 10, 20
mg/kg (oral) | N/A | Negative | |

Experimental Protocols

» Bacterial Reverse Mutation Test (Ames Test, as per OECD 471):

o Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,
TA1537) and Escherichia coli (e.g., WP2uvrA) are used to detect different types of point
mutations.

o Method: The tester strains, which are auxotrophic for histidine (Salmonella) or tryptophan
(E. coli), are exposed to the test compound at various concentrations, both with and
without a metabolic activation system (S9 mix from rat liver).

o Endpoint: The number of revertant colonies (colonies that have mutated back to a
prototrophic state and can grow on a minimal medium) is counted. A compound is
considered mutagenic if it causes a dose-dependent, reproducible increase in the number
of revertant colonies.

« In Vitro Mammalian Chromosomal Aberration Test (as per OECD 473):

o Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) or
Chinese Hamster Lung (CHL) cells, are used.

o Method: Cell cultures are exposed to at least three concentrations of the test compound
for a short (3-6 hours) and long (approx. 24 hours) duration. The short-duration exposure
is tested with and without S9 mix.

o Analysis: Cells are arrested in metaphase, harvested, and stained. Metaphase spreads
are analyzed microscopically for structural aberrations (e.g., breaks, exchanges) and
numerical aberrations (e.g., polyploidy).

e In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD 474):

o Test System: Typically conducted in mice.
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o Method: Animals are exposed to the test compound (usually via oral gavage or
intraperitoneal injection) at three dose levels. A vehicle control and a positive control are
included.

o Endpoint: Bone marrow is collected at appropriate time points after treatment. The
frequency of micronucleated polychromatic erythrocytes (MN-PCES) is determined by
microscopic analysis. An increase in the frequency of MN-PCEs in treated animals
indicates that the compound induced chromosomal damage.
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Diagram 2: Standard 3-Battery Test Workflow for Genotoxicity Assessment.
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Diagram 3: ROS-Mediated Intrinsic Apoptotic Pathway Induced by ISL.
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Diagram 4: Autophagy-Mediated Apoptosis Pathway Modulated by ISL.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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